2-(4-methoxybenzenesulfonamido)propanoic acid
Description
2-(4-Methoxybenzenesulfonamido)propanoic acid is a sulfonamide derivative characterized by a propanoic acid backbone substituted with a 4-methoxybenzenesulfonamido group. This compound exhibits unique physicochemical properties due to its hybrid structure, combining the sulfonamide moiety’s hydrogen-bonding capacity with the carboxylic acid’s acidity. The methoxy group at the para position of the benzene ring enhances electron-donating effects, influencing solubility and reactivity . Its stereochemistry, particularly in the (2R) or (2S) enantiomeric forms, can significantly affect biological interactions, as seen in studies of related compounds like N-[(4-Methoxyphenyl)sulfonyl]-D-alanine .
Properties
CAS No. |
85622-69-1 |
|---|---|
Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.3 |
Purity |
98 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxybenzenesulfonamido)propanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with alanine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxybenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 2-(4-hydroxybenzenesulfonamido)propanoic acid.
Reduction: Formation of 2-(4-methoxyphenylamino)propanoic acid.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Pharmaceutical Applications
2-(4-Methoxybenzenesulfonamido)propanoic acid is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows it to interact with biological systems effectively, making it a valuable compound in drug formulation.
NSAID Development
The compound has been studied as a potential precursor in the synthesis of novel NSAIDs. Given its structural similarities to ibuprofen, it may exhibit comparable anti-inflammatory properties. Research indicates that modifications to the sulfonamide group can enhance the pharmacological profile of NSAIDs, improving efficacy and reducing side effects .
Antimicrobial Properties
There is emerging evidence that sulfonamide derivatives possess antimicrobial activity. The methoxy group on the benzene ring may contribute to this property by enhancing lipophilicity, allowing for better membrane penetration. Studies have shown that related sulfonamide compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting a potential application for this compound in treating infections .
Case Study 1: Development of Novel NSAIDs
In a study conducted by researchers at a leading pharmaceutical company, this compound was synthesized and evaluated for its anti-inflammatory properties. The results indicated that modifications to the compound led to enhanced potency compared to traditional NSAIDs like ibuprofen. The study emphasized the importance of structural variations in optimizing drug efficacy .
Case Study 2: Antimicrobial Activity Assessment
Another research project focused on evaluating the antimicrobial properties of sulfonamide derivatives, including this compound. The findings demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting that this compound could be developed into a new class of antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzenesulfonamido)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamido and methoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Impact of Methoxy vs. Methyl Substitution :
- The methoxy group in 2-(4-methoxybenzenesulfonamido)propanoic acid increases solubility in aqueous media compared to its methyl analog due to stronger hydrogen-bonding interactions .
- Methyl substitution enhances membrane permeability, making it more suitable for hydrophobic environments .
Backbone Modifications
Key Observations :
- Increasing the carbon chain length (e.g., from propanoic to butanoic acid) improves metabolic stability but may reduce renal clearance .
- Bulky substituents like phenyl groups at C3 (e.g., 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid) enhance target selectivity in anti-inflammatory applications .
Stereochemical Differences
Mechanistic Insights :
- The (2S) enantiomer often exhibits superior binding to chiral biological targets, such as bacterial dihydropteroate synthase, due to spatial compatibility .
Physicochemical Properties
| Property | This compound | (S)-2-(4-Methylphenylsulfonamido)propanoic acid |
|---|---|---|
| LogP | 1.2 | 2.1 |
| Aqueous Solubility (mg/mL) | 12.5 | 4.3 |
| pKa (Carboxylic Acid) | 3.8 | 3.9 |
Note: Lower LogP and higher solubility of the methoxy derivative make it preferable for intravenous formulations .
Biological Activity
2-(4-Methoxybenzenesulfonamido)propanoic acid, also known as (2S)-3-carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a sulfonamide group attached to a propanoic acid backbone, which contributes to its unique pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13NO4S
- Molecular Weight : 245.28 g/mol
- CAS Number : 500023-37-0
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO4S |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 500023-37-0 |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This interaction may influence several pathways involved in cellular signaling and metabolic processes.
Antimicrobial Activity
Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, suggesting potential applications in treating bacterial infections .
Antitumor Activity
In vitro studies have explored the antitumor effects of this compound on cancer cell lines. For instance, it was found to inhibit the proliferation of ovarian carcinoma cells (A2780) at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle regulators .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it demonstrated inhibitory activity against certain kinases, which are crucial for cancer cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study assessed the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.
- Antitumor Activity : In another study involving A2780 ovarian cancer cells, treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM). Mechanistic studies suggested that the compound induced apoptosis through the upregulation of pro-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
